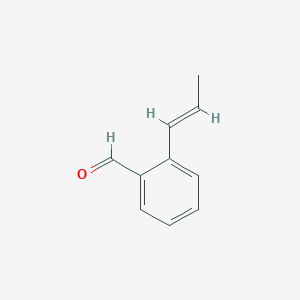
2-(Prop-1-EN-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde,2-(1E)-1-propenyl-(9ci) is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and a propenyl group. This compound is known for its distinct almond-like odor and is commonly used in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be achieved through several methods. One common approach involves the reaction of benzaldehyde with propenyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be produced through the oxidation of toluene using air in the presence of a vanadium (V) oxide catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde,2-(1E)-1-propenyl-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of imines or thioethers
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, imines, and thioethers, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzaldehyde,2-(1E)-1-propenyl-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anticancer agents.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the manufacture of other chemicals
Mecanismo De Acción
The mechanism of action of Benzaldehyde,2-(1E)-1-propenyl-(9ci) involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the context of anticancer research, the compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde
- Cinnamaldehyde
- Vanillin
Uniqueness
Benzaldehyde,2-(1E)-1-propenyl-(9ci) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike benzaldehyde, which lacks the propenyl group, Benzaldehyde,2-(1E)-1-propenyl-(9ci) exhibits enhanced reactivity in certain chemical reactions. Compared to cinnamaldehyde, it has a different substitution pattern on the benzene ring, leading to variations in its chemical and biological properties .
Propiedades
Fórmula molecular |
C10H10O |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-[(E)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-8H,1H3/b5-2+ |
Clave InChI |
GMCCYLYNCRYFNB-GORDUTHDSA-N |
SMILES isomérico |
C/C=C/C1=CC=CC=C1C=O |
SMILES canónico |
CC=CC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


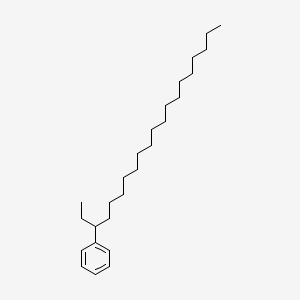
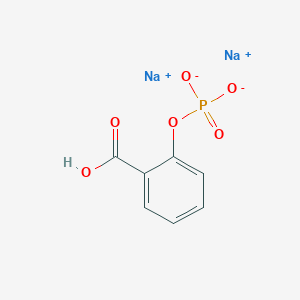

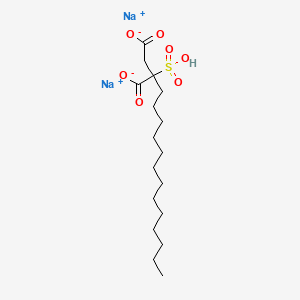
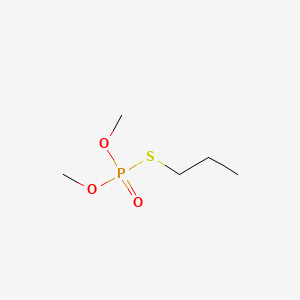
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
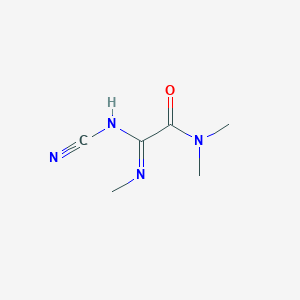
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

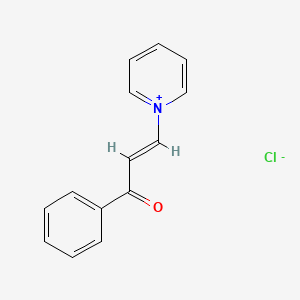
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
